

# Application Notes and Protocols: Immunofluorescence Staining for $\gamma$ H2AX after AZD6738 Treatment

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## Compound of Interest

Compound Name: Ceralasertib formate

Cat. No.: B15293697

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## Introduction

AZD6738 (Ceralasertib) is a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a key regulator of the DNA damage response (DDR). ATR is activated by single-stranded DNA (ssDNA) regions that arise at stalled replication forks, leading to the phosphorylation of downstream targets such as CHK1 to mediate cell cycle arrest and promote DNA repair. In tumor cells with defects in other DDR pathways, such as those with mutations in ATM (Ataxia Telangiectasia Mutated), there is an increased reliance on the ATR pathway for survival. Inhibition of ATR by AZD6738 in such cells leads to the accumulation of DNA damage, replication stress, and ultimately synthetic lethality.

A key biomarker for monitoring the cellular response to DNA damaging agents and DDR inhibitors is the phosphorylation of the histone variant H2AX at serine 139, termed  $\gamma$ H2AX. This phosphorylation event occurs rapidly at the sites of DNA double-strand breaks (DSBs) and can be visualized as distinct nuclear foci by immunofluorescence microscopy. An increase in  $\gamma$ H2AX foci is indicative of an accumulation of DNA damage. This document provides detailed application notes and protocols for the immunofluorescence staining of  $\gamma$ H2AX in cells treated with AZD6738.

## Data Presentation

The following tables summarize quantitative data on the induction of  $\gamma$ H2AX foci following treatment with AZD6738, both as a monotherapy and in combination with ionizing radiation (IR).

Table 1: Effect of AZD6738 Monotherapy on  $\gamma$ H2AX Levels in LoVo Cells

Treatment	16 hours (% $\gamma$ H2AX positive cells)	40 hours (% $\gamma$ H2AX positive cells)	72 hours (% $\gamma$ H2AX positive cells)
Control (0 $\mu$ M AZD6738)	~5%	~5%	~5%
0.01 $\mu$ M AZD6738	~10%	~8%	~6%
0.1 $\mu$ M AZD6738	~25%	~15%	~10%
0.5 $\mu$ M AZD6738	~45%	~25%	~15%
1 $\mu$ M AZD6738	~50%	~30%	~20%
2 $\mu$ M AZD6738	~55%	~35%	~25%

Data is approximated from graphical representations in Hamis et al., 2020. The study quantified the percentage of  $\gamma$ H2AX-positive cells by immunofluorescence.

Table 2:  $\gamma$ H2AX Foci Induction by AZD6738 in Combination with Ionizing Radiation (IR)

Cell Line	Treatment	2 hours ( $\gamma$ H2AX foci/nucleus)	4 hours ( $\gamma$ H2AX foci/nucleus)	18 hours ( $\gamma$ H2AX foci/nucleus)
NCI-H460	4 Gy IR	~25	~15	~5
NCI-H460	4 Gy IR + AZD6738 (100 nM)	~18	~12	~10
NCI-H1299	4 Gy IR	~28	~18	~8
NCI-H1299	4 Gy IR + AZD6738 (100 nM)	~20	~15	~15
Cal27	4 Gy IR	Not Reported	~15	~5
Cal27	4 Gy IR + AZD6738 (250 nM)	Not Reported	~12	~12

Data is compiled from graphical representations in Bright et al., JCI Insight, 2024 and Durant et al., 2018. Foci counts are approximate.

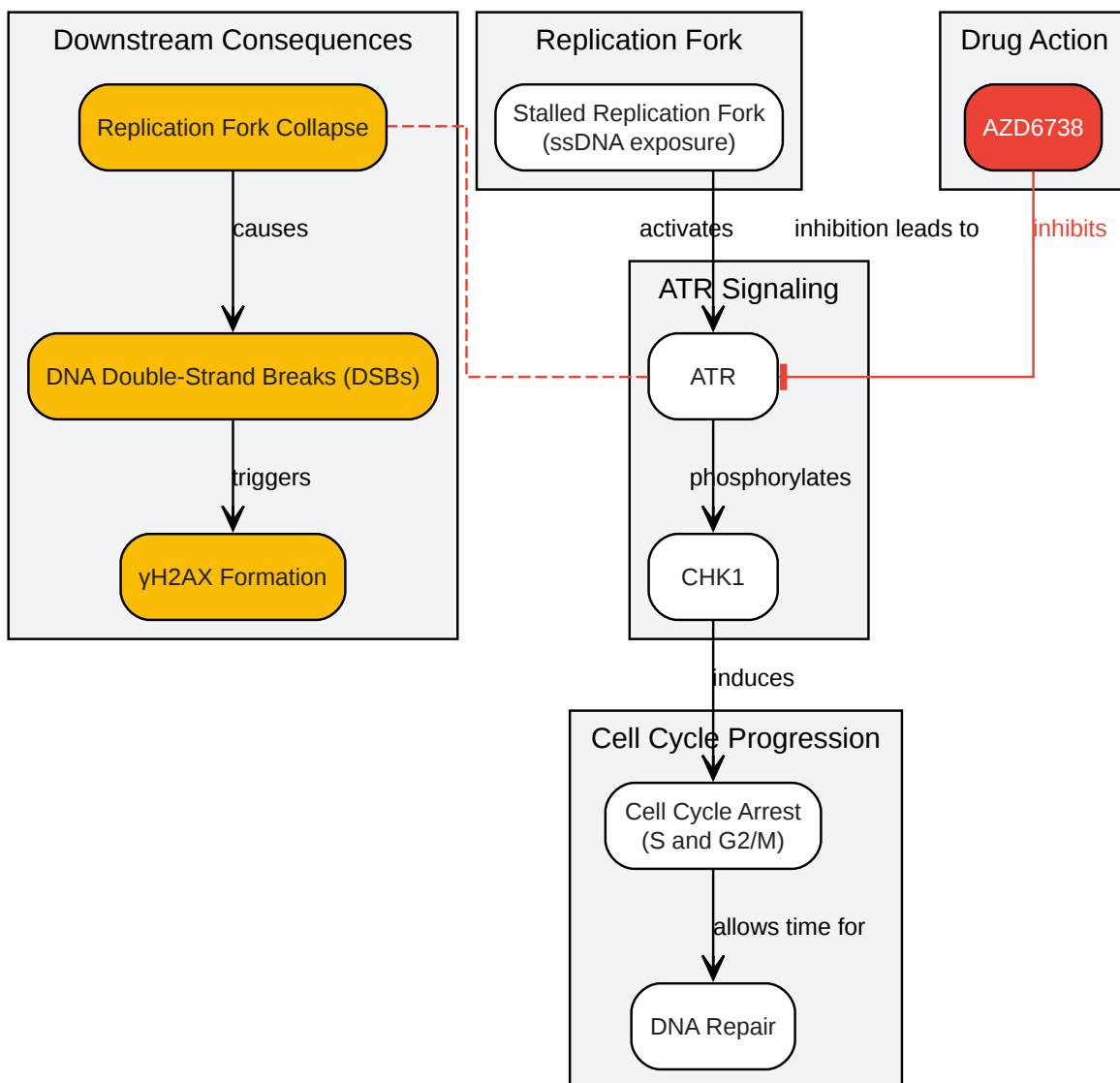
Table 3: Enhanced Effect of AZD6738 in ATM-Deficient Cells

Cell Line	ATM Status	Treatment (AZD6738)	Outcome
Various	Deficient	Monotherapy	Enhanced sensitivity and significant tumor growth inhibition in xenograft models.[1]
Gastric Cancer	Deficient	Monotherapy	Induces synthetic lethality.[2]
Various	Deficient	Monotherapy	Dose-dependent increase in pan-nuclear $\gamma$ H2AX staining in xenograft studies.[1]
ATM-proficient	Proficient	Monotherapy	Less sensitive to AZD6738-induced tumor growth inhibition.[1]

This table summarizes the general findings on the synthetic lethal interaction between ATR inhibition and ATM deficiency. Specific quantitative immunofluorescence data comparing foci counts in isogenic or paired cell lines from a single study was not available in a tabular format in the searched literature.

## Signaling Pathway and Experimental Workflow

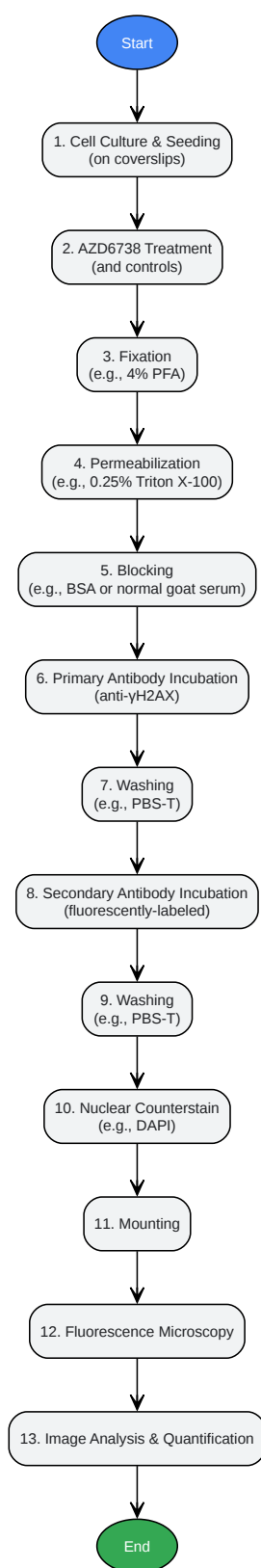
### AZD6738 Mechanism of Action Leading to $\gamma$ H2AX Accumulation



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Caption: AZD6738 inhibits ATR, leading to replication fork collapse, DSB formation, and subsequent γH2AX phosphorylation.

## Experimental Workflow for γH2AX Immunofluorescence Staining



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Caption: Step-by-step workflow for immunofluorescence staining of γH2AX in cultured cells.

## Experimental Protocols

### Materials and Reagents

- Cell Lines: e.g., LoVo, NCI-H460, NCI-H1299, Cal27, or other cell lines of interest.
- AZD6738 (Ceralasertib): Prepare stock solutions in DMSO and dilute to final concentrations in cell culture medium.
- Glass Coverslips: Sterile, 12 mm or 18 mm diameter.
- Cell Culture Plates: 24-well or 12-well plates.
- Phosphate-Buffered Saline (PBS): pH 7.4.
- Fixation Solution: 4% Paraformaldehyde (PFA) in PBS. (Caution: PFA is toxic and should be handled in a fume hood).
- Permeabilization Buffer: 0.25% Triton X-100 in PBS.
- Blocking Buffer: 5% Bovine Serum Albumin (BSA) or 10% Normal Goat Serum (NGS) in PBS with 0.1% Tween-20 (PBS-T).
- Primary Antibody: Rabbit or Mouse anti-phospho-Histone H2A.X (Ser139) antibody (e.g., from Cell Signaling Technology, Millipore, or Abcam). Dilute according to the manufacturer's instructions (typically 1:200 - 1:800).
- Secondary Antibody: Goat anti-Rabbit or Goat anti-Mouse IgG conjugated to a fluorophore (e.g., Alexa Fluor 488 or 594). Dilute according to the manufacturer's instructions.
- Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole) solution (e.g., 1 µg/mL in PBS).
- Antifade Mounting Medium.
- Fluorescence Microscope: Equipped with appropriate filters for the chosen fluorophores.

### Protocol for Immunofluorescence Staining of $\gamma$ H2AX

- Cell Seeding:

- Place sterile glass coverslips into the wells of a multi-well plate.
- Seed cells onto the coverslips at a density that will result in 50-70% confluency at the time of fixation.
- Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO<sub>2</sub>.
- AZD6738 Treatment:
  - Prepare dilutions of AZD6738 in pre-warmed complete cell culture medium.
  - Remove the medium from the wells and replace it with the medium containing the desired concentrations of AZD6738. Include a vehicle control (DMSO) at the same final concentration as the highest AZD6738 dose.
  - Incubate for the desired treatment duration (e.g., 2, 4, 8, 16, 24 hours).
- Fixation:
  - Aspirate the medium and gently wash the cells twice with PBS.
  - Add 1 mL of 4% PFA to each well and incubate for 15 minutes at room temperature.
  - Aspirate the PFA and wash the cells three times with PBS for 5 minutes each.
- Permeabilization:
  - Add 1 mL of Permeabilization Buffer to each well and incubate for 10-15 minutes at room temperature.
  - Aspirate the buffer and wash the cells three times with PBS for 5 minutes each.
- Blocking:
  - Add 1 mL of Blocking Buffer to each well and incubate for 1 hour at room temperature to minimize non-specific antibody binding.
- Primary Antibody Incubation:



- Dilute the anti-γH2AX primary antibody in Blocking Buffer.
- Aspirate the Blocking Buffer from the wells.
- Add the diluted primary antibody solution to each coverslip (typically 200-300 μL per well).
- Incubate overnight at 4°C in a humidified chamber.
- Washing:
  - Aspirate the primary antibody solution.
  - Wash the cells three times with PBS-T for 5 minutes each with gentle agitation.
- Secondary Antibody Incubation:
  - Dilute the fluorescently-labeled secondary antibody in Blocking Buffer.
  - Aspirate the wash buffer and add the diluted secondary antibody solution to each coverslip.
  - Incubate for 1 hour at room temperature, protected from light.
- Washing:
  - Aspirate the secondary antibody solution.
  - Wash the cells three times with PBS-T for 5 minutes each, protected from light.
- Nuclear Counterstaining:
  - Aspirate the wash buffer and add the DAPI solution.
  - Incubate for 5 minutes at room temperature, protected from light.
  - Aspirate the DAPI solution and wash once with PBS.
- Mounting:

- Using fine-tipped forceps, carefully remove the coverslips from the wells.
- Briefly dip the coverslips in distilled water to remove salts.
- Wick away excess water with the edge of a laboratory wipe.
- Place a small drop of antifade mounting medium onto a clean microscope slide.
- Gently lower the coverslip, cell-side down, onto the mounting medium, avoiding air bubbles.
- Seal the edges of the coverslip with clear nail polish and allow it to dry.
- Image Acquisition and Analysis:
  - Visualize the slides using a fluorescence microscope.
  - Capture images of the DAPI (blue) and  $\gamma$ H2AX (e.g., green for Alexa Fluor 488) channels for multiple random fields of view per condition.
  - Quantify the number of  $\gamma$ H2AX foci per nucleus using image analysis software such as ImageJ/Fiji with appropriate plugins or other automated image analysis platforms. A common threshold for a positive focus is a bright, distinct spot within the nucleus. The number of foci per cell can be counted manually or automatically. Alternatively, the percentage of cells with a certain number of foci (e.g.,  $>5$  or  $>10$ ) can be determined.

## Disclaimer

This document is intended for research use only. The protocols provided are general guidelines and may require optimization for specific cell lines and experimental conditions. Always follow appropriate laboratory safety procedures.

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## References

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